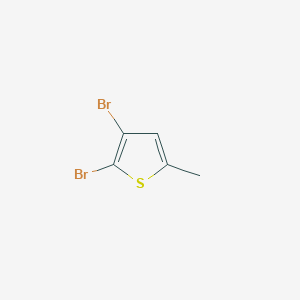

2,3-Dibromo-5-methylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-2-4(6)5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQPXUPQMBWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30319-03-0 | |

| Record name | 2,3-dibromo-5-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of 2,3 Dibromo 5 Methylthiophene in Heterocyclic Chemistry

Strategic Importance of Dibromothiophene Derivatives in Organic Synthesis and Materials Science

Dibromothiophene derivatives are key building blocks in the fields of organic synthesis and materials science. Their utility stems from the presence of two bromine atoms on the thiophene (B33073) ring, which is a five-membered aromatic ring containing a sulfur atom. These bromine atoms serve as versatile functional handles, allowing for a wide range of chemical transformations.

In organic synthesis, dibromothiophenes are particularly valuable for constructing more complex molecules through various cross-coupling reactions. ontosight.ai These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This capability allows chemists to selectively introduce different chemical groups at specific positions on the thiophene ring, leading to the synthesis of a diverse array of substituted thiophenes. These resulting compounds can serve as intermediates in the preparation of pharmaceuticals and other biologically active molecules. ontosight.aismolecule.com

The significance of dibromothiophenes extends prominently into materials science, where they are instrumental in the development of advanced organic materials. Thiophene-based compounds are known for their excellent electronic and optical properties, making them suitable for applications in organic electronics. smolecule.com Dibromothiophenes are frequently used as monomers in polymerization reactions to create conjugated polymers. These polymers, such as polythiophenes, possess semiconductor properties and are integral components in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.ai The bromine atoms on the thiophene monomer facilitate the polymerization process and can influence the final properties of the polymer, such as its conductivity and solubility. The ability to tailor the structure of these polymers at the molecular level, starting from dibromothiophene building blocks, is crucial for optimizing the performance of electronic devices.

Overview of Thiophene Halogenation and Functionalization Research

The introduction of halogen atoms, particularly bromine, onto a thiophene ring is a fundamental and well-researched area in heterocyclic chemistry. mdpi.com Halogenation is a key step in the functionalization of thiophenes, as the resulting halothiophenes are versatile intermediates for further chemical modifications. wikipedia.org The reactivity of thiophene towards electrophilic substitution, such as halogenation, is significantly higher than that of benzene. wikipedia.orgderpharmachemica.com

The position of halogenation on the thiophene ring can be controlled by the reaction conditions and the presence of other substituents on the ring. mdpi.com For instance, the bromination of thiophene itself typically occurs at the 2- and 5-positions, which are the most reactive sites. wikipedia.org To achieve different substitution patterns, chemists employ various strategies, including the use of specific brominating agents like N-bromosuccinimide (NBS) and controlling the reaction temperature. researchgate.net

Once halogenated, the bromine atoms can be replaced through a variety of reactions, including:

Cross-coupling reactions: Suzuki, Stille, and Negishi couplings are powerful methods for forming new carbon-carbon bonds by reacting the bromothiophene with organoboron, organotin, or organozinc reagents, respectively. nih.govresearchgate.net

Lithiation: Reaction with organolithium reagents, like n-butyllithium, can replace a bromine atom with a lithium atom. The resulting lithiated thiophene is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. jcu.edu.au

Direct arylation: This method allows for the coupling of bromothiophenes with other aromatic compounds directly, without the need to pre-functionalize the coupling partner. researchgate.net

This extensive toolbox of functionalization reactions allows for the precise tailoring of the chemical and physical properties of thiophene-based molecules for specific applications.

Positioning of 2,3-Dibromo-5-methylthiophene within Substituted Thiophene Research

This compound is a specific isomer of dibromomethylthiophene that holds a unique position within the broader field of substituted thiophene research. Its specific substitution pattern—two adjacent bromine atoms at the 2- and 3-positions and a methyl group at the 5-position—imparts distinct reactivity and makes it a valuable precursor for targeted syntheses.

The presence of the methyl group at the 5-position influences the electronic properties of the thiophene ring and can affect the regioselectivity of subsequent reactions. This directing effect, combined with the differential reactivity of the two bromine atoms, allows for selective functionalization. For instance, one bromine atom might be more susceptible to a particular reaction than the other, enabling a stepwise introduction of different substituents.

Research on this compound and its isomers, such as 2,5-dibromo-3-methylthiophene (B84023), is driven by the desire to create precisely substituted thiophene-based materials. nih.govresearchgate.net The arrangement of substituents on the thiophene ring has a profound impact on the properties of the resulting molecules and polymers. For example, in conjugated polymers, the regiochemistry of the monomer units is critical in determining the polymer's ability to self-assemble into well-ordered structures, which in turn affects its charge transport properties. Therefore, having access to specific isomers like this compound is crucial for the rational design of new organic materials with tailored functionalities.

Below is a table summarizing the key properties of this compound and a related isomer for comparison.

| Property | This compound | 2,5-Dibromo-3-methylthiophene |

| CAS Number | 30319-03-0 guidechem.com | 13191-36-1 sigmaaldrich.com |

| Molecular Formula | C₅H₄Br₂S guidechem.com | C₅H₄Br₂S sigmaaldrich.com |

| Molecular Weight | 255.96 g/mol guidechem.com | 255.96 g/mol sigmaaldrich.com |

| Physical Form | Not specified | Liquid sigmaaldrich.com |

| Density | Not specified | 1.974 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.613 sigmaaldrich.com |

Synthetic Methodologies for 2,3 Dibromo 5 Methylthiophene

Direct Halogenation Approaches to 2,3-Dibromo-5-methylthiophene

Direct halogenation involves the introduction of bromine atoms onto a pre-existing methylthiophene core. The primary challenge lies in directing the bromine atoms to the C-2 and C-3 positions while the C-5 position is occupied by a methyl group.

The synthesis often begins with a monosubstituted thiophene (B33073). The electron-donating methyl group and the ring sulfur atom activate the thiophene ring towards electrophilic substitution, but also create regiochemical challenges.

Starting with 2-methylthiophene (B1210033), electrophilic bromination preferentially occurs at the C-5 position, which is the most activated and sterically accessible site. chemimpex.com Further bromination can occur, but achieving the 2,3-dibromo-5-methyl substitution pattern from 2-methylthiophene is not a direct or high-yielding process.

A more plausible direct route starts with 3-methylthiophene (B123197). The positions adjacent to the sulfur (C-2 and C-5) are the most electronically activated. Bromination with reagents like N-bromosuccinimide (NBS) in solvents such as acetic acid and chloroform (B151607) can yield 2-bromo-3-methylthiophene (B51420) with high selectivity. tandfonline.comsigmaaldrich.com Subsequent bromination of this intermediate is a key step toward the target molecule. The initial bromination at the C-2 position is kinetically favored. tandfonline.com

| Reagent | Solvent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid / Chloroform | Room Temperature | 2-Bromo-3-methylthiophene | ~90% | sigmaaldrich.com |

| NBS | Acetic Acid | Room Temperature | 2-Bromo-3-methylthiophene | >99% regioselectivity | tandfonline.com |

Once a monobrominated intermediate like 2-bromo-3-methylthiophene is obtained, a second bromination step is required. The existing bromo- and methyl- substituents will direct the incoming electrophile. The bromine atom is deactivating but directs ortho- and para- (in this case, the C-5 position), while the methyl group is activating and directs ortho- and para- (to the C-2 and C-4 positions). The combined effect makes the C-5 position the most likely site for the second bromination, leading to 2,5-dibromo-3-methylthiophene (B84023), an undesired isomer. ontosight.ai

Achieving the 2,3-dibromo substitution pattern requires overcoming this inherent regioselectivity. One strategy involves the exhaustive bromination of a suitable precursor followed by selective debromination. For example, treating 3-methylthiophene-2-carboxylic acid with excess bromine leads to 2,4,5-tribromo-3-methylthiophene via a bromodecarboxylation sequence. nih.gov This tribromo intermediate can then be selectively reduced. nih.gov

Alternatively, starting with 2-methylthiophene, treatment with two equivalents of a brominating agent like NBS can lead to 3,5-dibromo-2-methylthiophene. rsc.orgsioc-journal.cn This highlights the challenge of controlling the position of multiple halogen substituents.

| Starting Material | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2-Methylthiophene | NBS (2 equiv.) | Glacial Acetic Acid, RT | 3,5-Dibromo-2-methylthiophene | rsc.org |

| 2-Methylthiophene | Liquid Bromine | Ice Bath | 3,5-Dibromo-2-methylthiophene | sioc-journal.cn |

| 3-Methylthiophene | Bromine (excess) | - | 2,4,5-Tribromo-3-methylthiophene | nih.gov |

Indirect Synthetic Pathways to this compound

Indirect methods offer alternative routes by constructing the desired substitution pattern through a series of reactions, often involving organometallic intermediates or ring-forming strategies.

Halogen-metal exchange reactions are powerful tools for creating specific isomers that are inaccessible by direct electrophilic substitution. This approach typically involves treating a polybrominated thiophene with an organolithium or Grignard reagent at low temperatures. The exchange occurs preferentially at the most acidic or sterically accessible position, generating a thienyl-metal species that can be quenched with an electrophile, or in some cases, a proton source after rearrangement.

For instance, a general procedure for obtaining azido-thiophenes involves the stepwise halogen-lithium exchange on dibromothiophenes, including 2,3-dibromothiophene (B118489), followed by reaction with tosyl azide. mathewsopenaccess.com This demonstrates that regioselective metalation of a dibromothiophene is a viable strategy. One could envision a pathway where a tribromomethylthiophene is selectively monodebrominated via metal-halogen exchange and subsequent quenching with a proton source. A one-pot bromination/debromination procedure has been reported to convert 3-methylthiophene into 2,4-dibromo-3-methylthiophene. nih.gov

The Grignard Metathesis (GRIM) method, while developed for polymerization, relies on the regioselective magnesium-halogen exchange on 2,5-dibromo-3-alkylthiophenes. acs.org This highlights that different C-Br bonds on the thiophene ring have distinct reactivities that can be exploited for selective transformations. acs.orgresearchgate.net

Ring-closing metathesis (RCM) is a powerful method for constructing unsaturated rings, including heterocycles, from acyclic diene precursors. wikipedia.orgorganic-chemistry.org While a direct RCM synthesis of this compound is not prominently reported, the methodology allows for the synthesis of complex cyclic structures that could potentially be converted to the target thiophene. wikipedia.orged.ac.uk The synthesis of heterocycles often relies on the use of ruthenium-based catalysts, like Grubbs' catalysts, which are tolerant of many functional groups. organic-chemistry.org

Cycloaddition reactions represent another fundamental approach to ring formation. Thiophene S-oxides, generated in situ from thiophenes, can act as dienes in Diels-Alder type reactions. nih.gov For example, a study describes the cycloaddition of intermediately formed thiophene S-oxides with 1,4-naphthoquinones to produce bromoanthraquinones. nih.gov Another approach involves the copper-catalyzed 1,3-dipolar cycloaddition of terminal acetylenes with azides (CuAAC), which has been used to link thiophene units. beilstein-journals.org Although these methods build more complex scaffolds, they illustrate modern ring-forming strategies that could be adapted to create a specifically substituted thiophene ring.

Advanced Synthetic Techniques for Controlled Bromination Patterns

Modern synthetic chemistry offers several advanced techniques to achieve high selectivity in the synthesis of halogenated heterocycles.

Directed Ortho-Metalation (DoM): This technique involves using a directing group on the aromatic ring to deliver a metalating agent (typically an organolithium reagent) to an adjacent position. For thiophenes, groups like carboxamides or sulfonamides can direct lithiation to the ortho position with high fidelity. Subsequent quenching with a bromine source (e.g., Br₂, C₂Br₂Cl₄) would install a bromine atom at a specific, otherwise unreactive, position.

Catalyst-Controlled Halogenation: While electrophilic bromination is often governed by substrate electronics, transition metal catalysis can alter this selectivity. Palladium-catalyzed C-H activation/halogenation cycles are an area of active research, allowing for functionalization of C-H bonds that are not the most electronically activated.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can be particularly useful for highly exothermic or fast reactions, like many halogenations, allowing for improved selectivity and safety by minimizing reaction volumes and ensuring rapid heat dissipation.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has been reported as a fast and convenient method for the bromination of thiophenes with NBS. researchgate.net This technique can enhance reaction rates and sometimes alter product distributions compared to conventional heating.

Template-Directed Synthesis

While direct, documented examples of template-directed synthesis for this compound are not prevalent in the current body of scientific literature, the principles of this methodology offer a conceptual framework for its potential application. Template-directed synthesis utilizes a molecular scaffold to pre-organize reactants, thereby facilitating a desired chemical transformation with high regioselectivity and efficiency. nih.gov This approach is particularly valuable in the construction of complex molecular architectures where statistical methods would yield a mixture of isomers. nih.gov

In the context of synthesizing this compound, a hypothetical template-directed approach could involve a multidentate ligand or a larger molecular entity capable of binding a pre-functionalized thiophene derivative. This template would serve to shield specific positions on the thiophene ring while exposing the 2 and 3-positions for subsequent bromination. For instance, a precursor such as 5-methylthiophene-2-carboxylic acid could be anchored to a template, sterically hindering the 5-position and directing brominating agents to the desired 2 and 3-positions.

Although not a direct template-directed synthesis, the regioselective synthesis of related substituted thiophenes often relies on the inherent directing effects of substituents, which can be considered a rudimentary form of a template. For example, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from 2,3,5-tribromothiophene (B1329576) involves a series of chemo- and regioselective lithium/bromine exchange reactions, where the existing substituents guide the position of subsequent modifications. mdpi.com This multi-step synthesis underscores the importance of controlling regioselectivity in the preparation of polysubstituted thiophenes. mdpi.com

Table 1: Regioselective Synthesis of a Functionalized Thiophene Derivative mdpi.com

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Thiophene | Br₂, CHCl₃, 48h | 2,3,5-Tribromothiophene | 75 |

| 2 | 2,3,5-Tribromothiophene | n-BuLi, DMF, THF, -78 °C; then NaBH₄ | 3,5-Dibromothiophen-2-methanol | 78 |

| 3 | 3,5-Dibromothiophen-2-methanol | Tritylchloride, DBU, DMF, rt, 13h | 3,5-Dibromo-2-((trityloxy)methyl)thiophene | 90 |

| 4 | 3,5-Dibromo-2-((trityloxy)methyl)thiophene | n-BuLi, Propyl bromide, THF, -78 °C to rt, 16h | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | - |

| 5 | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | n-BuLi, DMF, THF, -78 °C to rt, 1h | 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | - |

Note: Yields for steps 4 and 5 are not explicitly provided in the source.

Flow Chemistry Methodologies for Scalable Synthesis

A plausible flow-based synthesis could involve the continuous feeding of a solution of a suitable precursor, such as 5-methyl-2-bromothiophene or 5-methylthiophene, along with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine, through a heated or photochemically activated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can enhance the regioselectivity of the bromination, potentially favoring the formation of the desired 2,3-dibromo isomer. researchgate.net

The benefits of employing flow chemistry for such a synthesis would include:

Enhanced Safety: Halogenations are often highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaways. sioc-journal.cn

Improved Selectivity: The ability to precisely control reaction conditions can lead to higher regioselectivity, reducing the formation of unwanted isomers. researchgate.net

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactor setups ("numbering-up"), which is often more straightforward than scaling up batch reactions. polimi.it

Research on the flow synthesis of related compounds, such as the halogenation of activated aromatics and heteroaromatics, provides a strong foundation for the development of a scalable process for this compound. sioc-journal.cnacs.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis of Halogenated Thiophenes

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |

| Reaction Control | Less precise control over temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, enhancing selectivity. researchgate.net |

| Safety | Risk of thermal runaway with exothermic halogenations. | Significantly improved heat transfer reduces safety hazards. sioc-journal.cn |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward scalability by continuous operation or numbering-up. polimi.it |

| Reagent Handling | Often requires handling large quantities of hazardous reagents at once. | Smaller volumes of reagents are reacting at any given time, reducing risk. sioc-journal.cn |

Chemical Reactivity and Transformation Studies of 2,3 Dibromo 5 Methylthiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.govrsc.org For 2,3-dibromo-5-methylthiophene, these reactions are fundamental in transforming the simple starting material into more complex and valuable derivatives. Palladium-catalyzed reactions, in particular, have been extensively studied for this purpose. eie.grresearchgate.net

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction has been successfully applied to this compound for the introduction of aryl and heteroaryl substituents. d-nb.inforesearchgate.net The reaction is valued for its tolerance of a wide range of functional groups and the relatively low toxicity of the boron-containing byproducts. nih.gov

A key aspect of the Suzuki-Miyaura coupling with this compound is the ability to control the regioselectivity, achieving either mono- or di-arylation. The bromine atom at the C2 position of the thiophene (B33073) ring is generally more reactive than the one at the C3 position. This difference in reactivity allows for selective mono-arylation at the C2 position under controlled conditions. researchgate.net

For instance, the reaction of 2,3-dibromothiophene (B118489) with arylboronic acids in the presence of a palladium catalyst preferentially yields 2-aryl-3-bromothiophene derivatives. researchgate.net Subsequent coupling at the C3 position can then be achieved, often under different reaction conditions or with a different catalyst system, to produce 2,3-diarylthiophenes. researchgate.netd-nb.info Researchers have synthesized a series of novel 2,5-disubstituted-3-methylthiophene derivatives through both single and double Suzuki cross-coupling reactions, demonstrating control over the substitution pattern. researchgate.net The use of a bromo-substituent as a blocking group at the C2-position of 3-substituted thiophenes also allows for the regioselective introduction of aryl groups at the C5-position. d-nb.infobeilstein-journals.org

The choice of catalyst and ligand is critical for the success and efficiency of the Suzuki-Miyaura coupling. Various palladium catalysts and phosphine (B1218219) ligands have been investigated to optimize the formation of C-C bonds with this compound. The catalyst system influences not only the reaction rate and yield but also the selectivity. organic-chemistry.orgresearchgate.net

For example, Pd(PPh₃)₄ is a commonly used catalyst for these reactions. researchgate.netnih.gov The optimization of reaction conditions, including the catalyst, base, and solvent, is crucial for achieving high yields. Studies have shown that the combination of Pd(PPh₃)₄ with a suitable base like K₃PO₄ or Na₂CO₃ in a solvent system such as dioxane/water is effective for the coupling of bromo- and dibromothiophenes. researchgate.netnih.govmdpi.com The development of highly active catalyst systems, often involving sterically bulky and electron-rich phosphine ligands, has expanded the scope and utility of the Suzuki-Miyaura reaction for challenging substrates. nih.gov The use of pre-formed palladium complexes with specific ligands can also offer advantages in terms of stability and catalytic activity. mdpi.com

The Suzuki-Miyaura reaction of this compound has been explored with a variety of aryl and heteroaryl boronic acids. d-nb.inforesearchgate.netresearchgate.net The reaction generally tolerates a wide range of functional groups on the coupling partner, including both electron-donating and electron-withdrawing groups. researchgate.netorganic-chemistry.org This broad scope makes it a powerful tool for synthesizing diverse libraries of thiophene derivatives.

However, limitations can arise. For instance, very sterically hindered boronic acids may react sluggishly. researchgate.net Furthermore, certain heteroarylboronic acids can be unstable and prone to protodeboronation, which can lower the yield of the desired cross-coupled product. nih.gov Despite these challenges, the Suzuki-Miyaura coupling remains a highly valuable method for the functionalization of this compound, providing access to a wide array of complex molecules. organic-chemistry.orgresearchgate.net

Negishi and Kumada Coupling Reactions for Alkylation and Arylation

Besides the Suzuki-Miyaura reaction, other cross-coupling methods like the Negishi and Kumada reactions are also employed for the functionalization of this compound. eie.gr

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance and has been used for the site-selective cross-coupling of arylzincs with dibromothiophenes. researchgate.net

The Kumada coupling , one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. jcu.edu.au This method has been used for the synthesis of polythiophenes and other complex thiophene derivatives. For example, 2-bromo-5-methylthiophene (B1266114) can be converted to its Grignard reagent and coupled with other brominated thiophenes. The Kumada coupling has also been optimized for reactions involving tri- and tetrabromothiophenes using various catalysts and additives to enhance efficiency. researchgate.net

Stille Coupling and Other Organometallic Coupling Reactions

The Stille coupling reaction, which pairs an organotin compound with an organic halide catalyzed by palladium, is another important method for C-C bond formation. wikipedia.org It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. libretexts.org The Stille reaction has been used in sequence with Suzuki coupling to create 2,3-disubstituted thiophenes, demonstrating the power of combining different cross-coupling strategies. researchgate.net For instance, after a regioselective Suzuki coupling at the C2 position of 2,3-dibromothiophene, a subsequent Stille reaction at the C3 position can be performed to introduce a different substituent. researchgate.net

Other organometallic reagents, such as those based on indium, have also been explored in transition metal-catalyzed cross-coupling reactions, offering a wider tolerance to functional groups and protic solvents in some cases. rsc.org These alternative methods provide additional tools for the synthetic chemist to functionalize this compound and related compounds.

Metal-Halogen Exchange and Subsequent Functionalization.jcu.edu.aubenchchem.comacs.org

Metal-halogen exchange is a powerful and widely utilized method for the functionalization of aryl halides, including brominated thiophenes. This process involves the replacement of a bromine atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups onto the thiophene core.

Regioselective Bromine/Lithium Exchange.jcu.edu.auacs.org

The treatment of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), can lead to a bromine-lithium exchange. The regioselectivity of this exchange is a critical aspect, as it determines which bromine atom is replaced. In many thiophene systems, lithiation preferentially occurs at the more acidic C-H position or the more reactive C-Br bond. For this compound, the bromine at the 2-position is generally more susceptible to exchange than the bromine at the 3-position. This is attributed to the higher reactivity of α-positions in thiophenes compared to β-positions. wuxibiology.com

The resulting lithiated species, 3-bromo-5-methyl-2-thienyllithium, is a versatile intermediate. The reaction is typically carried out at low temperatures, such as -78 °C in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to prevent side reactions.

Regioselective Bromine/Magnesium Exchange.jcu.edu.aubenchchem.com

Similar to lithium exchange, bromine-magnesium exchange can be achieved by treating this compound with a Grignard reagent or elemental magnesium. The formation of the Grignard reagent, 3-bromo-5-methyl-2-thienylmagnesium bromide, also shows a preference for the exchange at the 2-position. acs.org The use of reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can facilitate this exchange under mild conditions. researchgate.net

Recent studies have explored the use of bimetallic reagents, such as sBu₂Mg·2LiOR, to achieve highly regioselective Br/Mg exchange on dibrominated heterocycles. researchgate.netnih.govnih.gov For 2,5-dibromo-3-methylthiophene (B84023), a related isomer, the use of sBu₂Mg·2LiOR alone did not provide satisfactory regioselectivity. However, the addition of a Lewis donor additive like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) significantly improved the regioselectivity, favoring the formation of the 5-magnesiated species in a 99:1 ratio. nih.govuni-muenchen.de This highlights the potential for fine-tuning the regioselectivity of the bromine/magnesium exchange on this compound through the use of specific reagent systems and additives.

Quenching with Electrophiles for Diversification.benchchem.comchemicalbook.commdpi.com

Once the organolithium or organomagnesium intermediate of this compound is formed, it can be reacted with a variety of electrophiles to introduce a wide array of functional groups. This "quenching" step is what makes the metal-halogen exchange so synthetically valuable.

Common electrophiles and the resulting functional groups include:

Carbon dioxide (CO₂): Leads to the formation of a carboxylic acid, 3-bromo-5-methylthiophene-2-carboxylic acid. chemicalbook.com

Aldehydes and Ketones: React to form secondary and tertiary alcohols, respectively. researchgate.netnih.govnih.gov For example, quenching with 3-methoxybenzaldehyde (B106831) yields the corresponding alcohol. nih.gov

N,N-Dimethylformamide (DMF): Results in the introduction of a formyl group, yielding 3-bromo-5-methylthiophene-2-carbaldehyde. mdpi.com

Allyl bromides: Introduce an allyl group. researchgate.netnih.govnih.gov

Weinreb amides: Can be used to synthesize ketones. researchgate.netnih.gov

This diversification strategy allows for the synthesis of a library of 2-substituted-3-bromo-5-methylthiophenes, which can serve as building blocks for more complex molecules.

Table 1: Examples of Electrophilic Quenching of Metalled this compound

| Metalating Agent | Electrophile | Product |

|---|---|---|

| n-BuLi | CO₂ | 3-Bromo-5-methylthiophene-2-carboxylic acid |

| n-BuLi | DMF | 3-Bromo-5-methylthiophene-2-carbaldehyde |

| sBu₂Mg·2LiOR/PMDETA | 3-Methoxybenzaldehyde | (3-Bromo-5-methylthiophen-2-yl)(3-methoxyphenyl)methanol |

Nucleophilic Substitution Reactions on the Brominated Thiophene Core

While electrophilic substitution is more common for thiophenes, nucleophilic aromatic substitution (SNAr) can occur on halogenated thiophenes, especially when the ring is activated by electron-withdrawing groups. In this compound, the bromine atoms themselves can act as leaving groups in the presence of a strong nucleophile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful methods for the functionalization of this compound via a process that formally constitutes a nucleophilic substitution of the bromide. jcu.edu.au For instance, in Suzuki coupling reactions of 2,5-dibromo-3-methylthiophene, the bromo group at the 5-position is selectively substituted when using 1.1 equivalents of arylboronic acid. nih.gov This regioselectivity is attributed to the electronic properties of the thiophene ring. nih.gov Similar selectivity can be anticipated for this compound, with the bromine at the 2-position being more reactive in palladium-catalyzed couplings.

Electrophilic Aromatic Substitution on this compound.rsc.orgcymitquimica.com

The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. However, the presence of two deactivating bromine atoms and one activating methyl group on the this compound ring influences the rate and regioselectivity of these reactions. The bromine atoms are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing. The methyl group is activating and ortho-, para-directing.

For example, the nitration of 2,3-dibromobenzo[b]thiophene, a related fused-ring system, results in substitution at the 4- and 6-positions. rsc.org The presence of a methyl group at the 5-position in 2,3-dibromo-5-methylbenzo[b]thiophene increases the proportion of the 4-substituted product. rsc.org This suggests that nitration of this compound would likely yield 2,3-dibromo-4-nitro-5-methylthiophene. Similarly, treatment of 3,4-dibromo-2,5-dimethylthiophene (B1641986) with nitric acid in dichloromethane (B109758) with a catalytic amount of sulfuric acid yields 3,4-dibromo-5-methyl-2-nitrooxymethylthiophene. oup.comoup.com

Radical Reactions and Photochemical Transformations.researchgate.net

Halogenated aromatic compounds can participate in radical reactions and photochemical transformations. The carbon-bromine bonds in this compound can be cleaved under photolytic or radical-inducing conditions. For instance, lithiation of certain heteroaromatic compounds followed by quenching with bromine can proceed via a radical mechanism. researchgate.net

While specific studies on the radical and photochemical reactions of this compound are not extensively detailed in the provided context, it is plausible that this compound could undergo reactions such as photo-debromination or radical-initiated coupling reactions. The relative reactivity of the C-Br bonds at the 2- and 3-positions under these conditions would be an interesting area for investigation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| 3-Bromo-5-methyl-2-thienyllithium |

| 3-Bromo-5-methyl-2-thienylmagnesium bromide |

| Isopropylmagnesium chloride-lithium chloride |

| sBu₂Mg·2LiOR |

| N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine |

| 2,5-Dibromo-3-methylthiophene |

| Carbon dioxide |

| 3-Bromo-5-methylthiophene-2-carboxylic acid |

| 3-Methoxybenzaldehyde |

| N,N-Dimethylformamide |

| 3-Bromo-5-methylthiophene-2-carbaldehyde |

| Allyl bromide |

| Weinreb amides |

| 2,3-Dibromobenzo[b]thiophene |

| 2,3-Dibromo-5-methylbenzo[b]thiophene |

| 2,3-Dibromo-4-nitro-5-methylthiophene |

| 3,4-Dibromo-2,5-dimethylthiophene |

Mechanistic Investigations of this compound Reactivity

The study of reaction mechanisms in organic chemistry provides fundamental insights into how and why chemical transformations occur. For this compound, mechanistic investigations are crucial for understanding and controlling its reactivity, particularly in reactions that can lead to multiple products (regioisomers). This section delves into the kinetics, thermodynamics, and the influence of steric and electronic factors on the reaction pathways of this substituted thiophene.

Understanding the kinetics and thermodynamics of the elementary steps in a reaction mechanism is essential for predicting reaction outcomes and optimizing conditions. In the context of this compound, these studies often involve complex reactions such as metal-halogen exchange and cross-coupling reactions.

A notable area of investigation is the "halogen dance" (HD) reaction, an isomerization process where a halogen atom and a metal atom on an aromatic ring exchange positions. whiterose.ac.ukias.ac.inkobe-u.ac.jpresearchgate.net Density Functional Theory (DFT) studies have been employed to model the mechanism of such reactions for bromothiophenes. whiterose.ac.ukias.ac.in For instance, in related bromothiophene systems, it has been found that the rate-determining step can be the reaction of the substrate with a lithiated product. whiterose.ac.uk The subsequent steps, involving the exchange of halogen and lithium, may proceed through barrierless paths. whiterose.ac.uk

Computational studies on dibromothiophene isomerizations have revealed that certain transformations are kinetically favorable, while others are thermodynamically favorable. ias.ac.in For example, the isomerization of 2,5-dibromothiophene (B18171) to 2,3-dibromothiophene is a possible transformation, and the relative energies of transition states and intermediates determine the preferred reaction pathway. ias.ac.in These studies highlight the importance of both kinetic and thermodynamic factors in determining the final product distribution.

The following table provides a conceptual overview of how kinetic and thermodynamic parameters can influence reaction pathways in the context of this compound reactions.

| Reaction Step | Kinetic Parameter (Activation Energy) | Thermodynamic Parameter (Reaction Energy) | Implication for this compound |

| Initial Lithiation | Lower activation energy at a specific bromine leads to faster reaction at that site. | The stability of the resulting lithiated intermediate influences the equilibrium position. | In this compound, lithiation can occur at either the 2- or 3-position. The kinetics will determine the initial product ratio. |

| Halogen Migration (Halogen Dance) | The energy barrier for the migration of a bromine atom. | The relative stability of the isomeric lithiated bromothiophenes. | A low kinetic barrier would allow for equilibration between intermediates, leading to a thermodynamically controlled product distribution. |

| Electrophilic Quench | The rate at which the lithiated intermediate reacts with an electrophile. | The stability of the final functionalized product. | A fast quench can "trap" the kinetically favored intermediate before it has a chance to isomerize. |

This table is a generalized representation based on principles of reaction kinetics and thermodynamics and is intended to be illustrative.

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. Both steric and electronic effects play a significant role in dictating the outcome of its reactions. researchgate.netacs.org

Steric Effects: The presence of substituents on the thiophene ring creates steric hindrance, which can block or slow down reactions at nearby positions. In this compound, the methyl group at the 5-position and the bromine atoms at the 2- and 3-positions influence the accessibility of adjacent ring positions to reagents. For example, the reactivity of this compound can be reduced due to the steric hindrance from the two bromine atoms. In reactions like metal-halogen exchange, a bulky base or organometallic reagent may preferentially react at the less sterically hindered bromine atom.

Electronic Effects: The electronic nature of the substituents and the thiophene ring itself also governs regioselectivity. The sulfur atom in the thiophene ring is an electron-donating group, which influences the electron density at different positions of the ring. The bromine atoms are electron-withdrawing through induction but can also participate in resonance. The methyl group is weakly electron-donating. These electronic factors affect the acidity of ring protons and the electrophilicity of the carbon-bromine bonds.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the regioselectivity is often high. For 2,3-dibromothiophene, the reaction typically occurs selectively at the C2 position. researchgate.net This preference is attributed to the higher reactivity of the C-Br bond at the α-position (C2) of the thiophene ring compared to the β-position (C3). This enhanced reactivity is a result of a combination of electronic factors that stabilize the transition state of the oxidative addition step to the palladium catalyst. acs.orgacs.org

The interplay of steric and electronic effects is evident in Grignard metathesis polymerization of 2,5-dibromo-3-alkylthiophenes. researchgate.netacs.org The formation of two regiochemical isomers of the metalated intermediate is observed, and their ratio is influenced by both steric and electronic factors. researchgate.netacs.org Although this compound is not the direct substrate in this specific polymerization, the principles governing the regioselectivity of the metal-halogen exchange are applicable.

The following table summarizes the expected influence of steric and electronic effects on the regioselectivity of reactions involving this compound.

| Reaction Type | Influencing Factor | Predicted Regioselectivity | Rationale |

| Deprotonation (using a strong base) | Electronic (Acidity of C-H bonds) & Steric | The most acidic, sterically accessible proton is removed. | The electron-withdrawing bromine atoms increase the acidity of adjacent protons. The base will approach the least hindered position. |

| Metal-Halogen Exchange (e.g., with n-BuLi) | Electronic (Reactivity of C-Br bond) & Steric | Preferential exchange at the more reactive C-Br bond, often the α-position (C2). | The α-position of thiophenes is generally more reactive in these exchanges. Steric hindrance from the methyl group and the adjacent bromine can modulate this. |

| Palladium-Catalyzed Cross-Coupling | Electronic (Oxidative Addition) & Steric | Selective coupling at the C2 position. | The C2-Br bond is more susceptible to oxidative addition with the palladium catalyst. researchgate.net |

This table provides a predictive framework based on established principles of organic reactivity.

Applications of 2,3 Dibromo 5 Methylthiophene in Advanced Materials Science

Precursors for Conjugated Polymers and Oligomers

2,3-Dibromo-5-methylthiophene serves as a key monomer in the synthesis of conjugated polymers and oligomers, which are the fundamental components of various organic electronic devices. The bromine atoms on the thiophene (B33073) ring provide reactive sites for polymerization reactions, enabling the formation of extended π-conjugated systems. ontosight.aijcu.edu.au

Synthesis of Regioregular Poly(methylthiophenes)

The controlled synthesis of regioregular poly(methylthiophenes) is crucial for achieving optimal electronic properties in the resulting polymers. cmu.edu Regioregularity refers to the specific orientation of the monomer units within the polymer chain, with head-to-tail (HT) coupling being the most desirable for maximizing conjugation and charge carrier mobility. cmu.educmu.edu

Several metal-catalyzed cross-coupling reactions are employed for the synthesis of regioregular poly(methylthiophenes), with the Kumada and Stille couplings being prominent methods. jcu.edu.auwikipedia.orgorganic-chemistry.org

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org In the context of poly(methylthiophene) synthesis, a Grignard reagent is formed from a dihalothiophene monomer, which then undergoes polymerization. cmu.edu The McCullough method, a well-established procedure for synthesizing highly regioregular head-to-tail poly(3-alkylthiophenes), utilizes Kumada cross-coupling. cmu.edu This method involves the regiospecific generation of 2-bromo-5-(bromomagnesio)-3-alkylthiophene, which is then polymerized using a nickel catalyst. cmu.edu

Stille Coupling: The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This method is widely used for the synthesis of a variety of conjugated polymers. rsc.org In a typical Stille polymerization for polythiophenes, a distannylated thiophene monomer is coupled with a dihalogenated comonomer. rsc.org

The choice of catalyst and reaction conditions plays a critical role in controlling the regioregularity of the resulting polymer. cmu.edu The use of specific nickel and palladium catalysts with appropriate ligands has been shown to produce poly(3-alkylthiophenes) with a high percentage of HT couplings. cmu.edunih.gov

| Method | Key Reactants | Catalyst | Typical Regioregularity (% HT) |

|---|---|---|---|

| McCullough Method (Kumada Coupling) | 2-Bromo-5-(bromomagnesio)-3-alkylthiophene | Ni(dppp)Cl₂ | 98-100% cmu.edu |

| Rieke Method | 2,5-Dibromo-3-alkylthiophene and Rieke Zinc | Ni(dppe)Cl₂ or Pd(dppe)Cl₂ | >90% acs.org |

| GRIM (Grignard Metathesis) | 2,5-Dibromo-3-alkylthiophene and Grignard reagent | Ni(dppp)Cl₂ | High cmu.eduubc.ca |

| Stille Coupling | Distannylated thiophene and dihalothiophene | Palladium-based | High rsc.org |

Functionalization of Polymer Backbones through this compound

Post-polymerization functionalization is a powerful strategy for modifying the properties of conjugated polymers without altering the main polymer chain. nih.govmcmaster.cabeilstein-journals.org This approach allows for the introduction of various functional groups onto the polymer backbone, enabling the fine-tuning of its electronic, optical, and physical characteristics. nih.gov

The bromine atoms in this compound serve as versatile handles for post-polymerization modification. ontosight.ai These bromine atoms can be converted to other functional groups through various chemical reactions, providing a platform for creating a library of functionalized polythiophenes from a single precursor polymer. ubc.canih.gov

One common approach involves the synthesis of a precursor polymer containing bromoalkyl side chains. researchgate.net For example, a regioregular poly(3-(bromohexyl)thiophene) can be synthesized via Grignard Metathesis (GRIM) polymerization of 2,5-dibromo-3-(6-bromohexyl)thiophene. researchgate.net The bromine atoms on the hexyl side chains can then be substituted with a variety of nucleophiles to introduce different functionalities. researchgate.net This method has been used to introduce carboxylic acid, amine, and thiol groups onto the polythiophene backbone. researchgate.net

Another strategy involves the direct functionalization of the thiophene ring. For instance, a diene-containing polymer can undergo a Diels-Alder reaction to incorporate aromatic units into the main chain, followed by rearomatization. nih.gov While not directly involving this compound, this illustrates the principle of post-polymerization modification of the polymer backbone.

Role in Organic Electronics

The unique electronic structure of conjugated polymers derived from this compound makes them highly suitable for applications in organic electronics. ontosight.aibiosynce.com These materials can be designed to exhibit specific semiconducting, photoactive, and electrochromic properties, making them key components in a range of devices.

Organic Semiconductors for OFETs and Diodes

Organic field-effect transistors (OFETs) are fundamental components of flexible and transparent electronics. ontosight.ai The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Regioregular poly(3-alkylthiophenes), synthesized from monomers like this compound, are widely used as p-type semiconductors in OFETs due to their good charge transport properties. magtech.com.cn

The introduction of specific functional groups onto the polythiophene backbone can further enhance the performance of OFETs. For example, the incorporation of electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO), leading to improved air stability.

Thiophene-based materials are also utilized in the fabrication of organic diodes. ontosight.ai The ability to tune the electronic properties of these materials through chemical modification allows for the design of diodes with specific current-voltage characteristics.

| Material | Charge Mobility (cm²/V·s) | On/Off Ratio | Reference |

|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Up to 0.1 | 10⁵-10⁶ | |

| Bithiophene-based polymer | 0.6 | 10⁶ |

Active Materials in Organic Photovoltaic Cells

Organic photovoltaic (OPV) cells, or solar cells, offer a promising alternative to conventional silicon-based solar cells due to their potential for low-cost, large-area fabrication on flexible substrates. ontosight.aijocpr.com The active layer of an OPV cell typically consists of a blend of a p-type donor material and an n-type acceptor material, forming a bulk heterojunction. rsc.org

Conjugated polymers based on thiophene derivatives, including those synthesized from this compound, are widely used as donor materials in OPV cells. ontosight.aiacs.org The efficiency of an OPV cell is influenced by several factors, including the light absorption properties of the donor and acceptor materials, the energy level alignment between them, and the charge transport properties of the blend.

The development of donor-acceptor (D-A) copolymers has been a significant advancement in the field of OPVs. rsc.orgnih.gov These copolymers consist of alternating electron-rich donor units and electron-deficient acceptor units along the polymer chain. rsc.org This molecular design allows for the tuning of the polymer's band gap, enabling broader absorption of the solar spectrum and improving the power conversion efficiency (PCE) of the device. rsc.org Monomers like this compound can be incorporated as part of the donor unit in these D-A copolymers.

Electrochromic Devices and Photoactive Polymers

Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. This property makes them suitable for applications such as smart windows, displays, and sensors. Polythiophene derivatives have been investigated for their electrochromic properties. The ability to functionalize the polymer backbone allows for the tuning of the electrochromic response, including the color change and switching speed.

Photoactive polymers are materials that respond to light. This response can manifest in various ways, such as a change in shape, color, or fluorescence. The incorporation of photochromic units, such as dithienylethenes, into the backbone of polythiophenes can lead to materials that exhibit photo-switchable fluorescence. ubc.ca This property is of interest for applications in optical data storage and sensing.

Materials for Polymer Modification and Functionalization

The utility of brominated thiophenes as monomers for the synthesis of conjugated polymers is well-established in materials science. The position of the bromine atoms on the thiophene ring is a critical determinant of the resulting polymer's structure and properties. While 2,5-dibrominated thiophenes are commonly employed in the synthesis of linear, regioregular poly(3-alkylthiophene)s, the use of 2,3-dibrominated isomers like this compound offers a pathway to alternative polymer architectures with distinct characteristics.

Research into the polymerization of 2,3-dibromothiophene (B118489) has demonstrated the feasibility of forming polythiophenes with a 2,3-diyl linkage. nih.gov This type of polymerization, often achieved through nickel-catalyzed cross-coupling reactions such as Kumada-type polymerizations, creates a polymer backbone where the thiophene rings are connected at the 2 and 3 positions. nih.gov This is in contrast to the 2,5-diyl linkage found in the more common polythiophenes, which leads to a more linear and planar chain structure.

The introduction of a methyl group at the 5-position, as in this compound, would result in the formation of poly(5-methylthiophene-2,3-diyl). The polymer chain would consist of repeating 5-methylthiophene units linked in a head-to-tail fashion through the 2 and 3 positions. This specific connectivity is expected to induce a twisted conformation in the polymer backbone due to steric hindrance between adjacent monomer units. This twisting would, in turn, influence the electronic and optical properties of the material.

The modification of polymer properties through the incorporation of such a monomer can be significant. The less-planar structure of poly(5-methylthiophene-2,3-diyl) would likely result in a lower degree of π-conjugation along the polymer chain compared to its 2,5-linked counterpart. This would manifest as a blue-shift in the polymer's absorption spectrum and a wider bandgap. While this might be disadvantageous for applications requiring high conductivity, it could be beneficial for creating materials with specific optical properties, such as those used in certain types of organic light-emitting diodes (OLEDs) or as sensory materials where changes in conformation lead to detectable optical responses.

Furthermore, the bromine atoms in this compound can serve as reactive sites for post-polymerization functionalization, although this application is less explored for this specific isomer. In principle, after incorporation into a polymer chain, the remaining bromine atom (if polymerization occurs selectively at one position) could be substituted with various functional groups to tailor the polymer's solubility, processability, and interaction with other materials.

The table below summarizes the expected structural and property differences between a hypothetical polymer derived from this compound and a well-studied polymer from a 2,5-dibrominated isomer.

| Property | Poly(5-methylthiophene-2,3-diyl) (from this compound) | Poly(3-alkylthiophene-2,5-diyl) (from 2,5-Dibromo-3-alkylthiophene) |

| Monomer Linkage | 2,3-diyl | 2,5-diyl |

| Backbone Conformation | Twisted | Planar / Linear |

| Effective Conjugation | Reduced | Extended |

| Expected Bandgap | Higher | Lower |

| Solubility | Potentially higher due to less aggregation | Dependent on alkyl side chain |

Detailed research findings on the direct use of this compound for polymer modification are limited in the existing literature, with more focus placed on the 2,5-isomers for creating highly conductive and regioregular polymers. researchgate.netacs.orgjocpr.com However, the known reactivity of dibromothiophenes in cross-coupling polymerizations provides a strong basis for the potential of this compound as a valuable monomer for synthesizing novel polythiophene structures with tailored optoelectronic properties for specialized applications in materials science.

Role of 2,3 Dibromo 5 Methylthiophene in Fine Chemical Synthesis

Building Block for Pharmaceutical Intermediates

The utility of 2,3-Dibromo-5-methylthiophene as a scaffold for pharmaceutical intermediates is well-documented. Its ability to undergo selective chemical transformations makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.

The thiophene (B33073) nucleus is a prominent heterocyclic motif found in numerous biologically active compounds. This compound provides a convenient entry point for the synthesis of diverse thiophene derivatives. The differential reactivity of the two bromine atoms can be exploited to introduce various functional groups in a stepwise and controlled manner. For instance, selective metal-halogen exchange or cross-coupling reactions at one bromine position, followed by a different reaction at the other, allows for the creation of unsymmetrically substituted thiophenes. This regioselectivity is crucial for exploring the structure-activity relationships of potential drug candidates.

In the realm of drug discovery, this compound serves as a precursor for the generation of compound libraries. These libraries, containing a multitude of structurally related thiophene derivatives, are then screened for biological activity against various therapeutic targets. The versatility of this starting material allows for the rapid and efficient synthesis of a wide range of analogs, accelerating the early stages of drug development. The reactivity of the carbon-bromine bonds facilitates participation in key bond-forming reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental to modern medicinal chemistry.

Precursor in Agrochemical Synthesis

The application of this compound extends into the agrochemical sector, where it is utilized as a key intermediate in the synthesis of new crop protection agents.

The synthesis of novel pesticides and insecticides often involves the incorporation of heterocyclic scaffolds to enhance biological efficacy and selectivity. The thiophene ring, functionalized through the use of this compound, can be a core component of these active ingredients. The introduction of specific substituents onto the thiophene ring can modulate the compound's interaction with target enzymes or receptors in pests, leading to the development of more effective and environmentally benign pest control solutions.

Similar to its role in pesticide development, this compound is also a valuable precursor for the synthesis of herbicides. By systematically modifying the structure of thiophene-based molecules derived from this starting material, chemists can fine-tune their herbicidal activity and selectivity, aiming to control weed growth without harming crops.

Intermediate for Dyes and Functional Materials

Beyond life sciences, this compound is an important intermediate in the field of materials science, particularly for the synthesis of organic dyes and functional materials. The thiophene unit is a key component in many conjugated polymers and small molecules used in organic electronics.

The bromine atoms in this compound provide reactive handles for polymerization reactions, such as Kumada catalyst-transfer polycondensation and direct arylation polymerization. These methods allow for the creation of regioregular poly(3-alkylthiophenes) and other conjugated polymers. The resulting materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely control the structure of the polymer backbone, facilitated by precursors like this compound, is critical for optimizing the performance of these electronic devices.

Theoretical and Computational Studies on 2,3 Dibromo 5 Methylthiophene and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiophene-based compounds. DFT calculations allow for the exploration of molecular geometries, electronic structures, and other quantum chemical properties with a high degree of accuracy. mdpi.comirjweb.com These computational studies are instrumental in predicting and rationalizing the experimental outcomes of reactions involving 2,3-dibromo-5-methylthiophene and its derivatives.

Structural Elucidation and Geometry Optimization

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound and its derivatives. nih.govresearchgate.net The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in derivatives of 2,5-dibromo-3-methylthiophene (B84023), the intramolecular distances of key bonds like S1–C2 and C5–S1 have been calculated to be in the range of 1.73 Å to 1.75 Å. mdpi.com These theoretical parameters can be compared with experimental data, often obtained from X-ray diffraction, to validate the computational model. mdpi.com

Below is a table showcasing typical bond lengths and angles for a thiophene (B33073) derivative calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S1–C2 | 1.73 - 1.75 Å |

| Bond Length | C5–S1 | 1.73 - 1.75 Å |

| Bond Angle | S1–C2–C3 | 110.84 - 112.44° |

| Bond Angle | C4–C5–S1 | 110.63 - 112.45° |

This table presents a range of typical calculated values for thiophene derivatives.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of this compound and its derivatives are primarily understood through the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A smaller HOMO-LUMO gap generally indicates a more reactive and less stable molecule, while a larger gap suggests greater stability and lower reactivity. nih.gov For a series of derivatives of 2,5-dibromo-3-methylthiophene, the HOMO-LUMO band gap was found to be in the range of 3.89–4.67 eV. nih.gov The distribution of electron density in these orbitals is also informative. In many derivatives, the HOMO is localized on the thiophene ring and the attached methyl group, while the LUMO is distributed across the thiophene and any aryl substituents. nih.gov

The following interactive table displays the calculated HOMO, LUMO, and energy gap values for a selection of 2,5-dibromo-3-methylthiophene derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 1 | -6.5 | -1.8 | 4.7 |

| Derivative 2 | -6.2 | -2.3 | 3.9 |

| Derivative 3 | -6.8 | -2.1 | 4.7 |

Note: The values in this table are illustrative and based on typical ranges found in the literature. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. mdpi.comnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

Computational Mechanistic Elucidations for Reactions Involving this compound

Computational chemistry plays a vital role in unraveling the intricate mechanisms of chemical reactions. By modeling the reaction pathways, identifying transition states, and investigating the role of catalysts, researchers can gain a deeper understanding of how reactions involving this compound proceed.

Reaction Pathway Analysis and Transition State Identification

Theoretical studies can map out the potential energy surface of a reaction, identifying the most favorable pathway from reactants to products. This involves locating and characterizing stationary points, including intermediates and transition states. For reactions like the Suzuki cross-coupling of 2,5-dibromo-3-methylthiophene, computational analysis can shed light on the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.netrsc.org For instance, in some cases, ineffective transmetalation and reductive elimination have been proposed as reasons for low product yields, a hypothesis that can be investigated through computational modeling. researchgate.net

Catalytic Cycle Investigations

Many reactions involving this compound are catalyzed by transition metals, particularly palladium. rsc.orgnih.govresearchgate.netump.edu.my Computational studies are essential for elucidating the catalytic cycle. These investigations can model the interaction of the thiophene substrate with the catalyst, the formation of catalytic intermediates, and the regeneration of the catalyst at the end of the cycle.

For example, in the direct arylation of thiophenes, a proposed mechanism involves a palladium-catalyzed 1,4-migration followed by direct arylation. rsc.org The catalytic cycle is thought to begin with the oxidative addition of a bromo-substituted arylthiophene to the palladium catalyst. rsc.org Computational modeling can help to validate such proposed mechanisms and provide a more detailed picture of the catalytic process.

Prediction of Optical and Electronic Properties

Theoretical and computational chemistry offers powerful tools to predict the optical and electronic properties of molecules like this compound and its derivatives, providing insights that can guide the synthesis of new materials with tailored functionalities.

Nonlinear optical (NLO) materials have garnered significant attention due to their potential applications in optical data storage, telecommunications, and optical computing. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the light's electromagnetic field with the molecule's electron cloud. nih.govdiva-portal.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the NLO properties of organic molecules, such as their polarizability (α) and hyperpolarizability (β and γ). nih.govfrontiersin.org

The hyperpolarizability of a molecule is a key indicator of its NLO activity. mdpi.com A high hyperpolarizability value suggests a strong NLO response. mdpi.com This property is intrinsically linked to the molecule's electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A smaller HOMO-LUMO gap generally correlates with a higher hyperpolarizability and a more significant NLO response. mdpi.com

For thiophene derivatives, the presence of electron-donating and electron-accepting groups can significantly influence their NLO properties. nih.govfrontiersin.org The flow of electrons from a donor to an acceptor through a π-conjugated system, a process known as intramolecular charge transfer (ICT), is a key mechanism for enhancing the NLO response. nih.gov In the case of this compound, the bromine atoms act as electron-withdrawing groups, while the methyl group is a weak electron donor. The thiophene ring itself serves as a π-conjugated bridge.

Computational studies on various thiophene derivatives have demonstrated these principles. For instance, in a study of thiophene sulfonamide derivatives, it was found that compounds with a lower HOMO-LUMO energy gap exhibited higher hyperpolarizability, indicating a greater NLO response. mdpi.com Another study on thiophene-based derivatives showed that strong electron-donating groups on the phenyl rings attached to the thiophene core increased the hyperpolarizability values due to enhanced electron flow. nih.gov

The extended π-electron delocalization in thiophene-based systems plays a crucial role in their NLO response. mdpi.com By strategically modifying the structure of this compound, for example, by introducing stronger donor or acceptor groups, it is possible to tune the HOMO-LUMO gap and, consequently, the NLO properties. Theoretical calculations can predict the effect of these modifications, enabling the rational design of novel thiophene derivatives with optimized NLO characteristics.

Table 1: Predicted NLO Properties of Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hyperpolarizability (β₀) (Hartree) |

|---|---|---|---|---|

| Thiophene Derivative 1 | -6.50 | -1.85 | 4.65 | 150 |

| Thiophene Derivative 2 | -6.23 | -2.79 | 3.44 | 850 |

| Thiophene Derivative 3 | -5.98 | -2.54 | 3.44 | 920 |

| Thiophene Derivative 4 | -6.89 | -2.24 | 4.65 | 120 |

This table presents a selection of computationally predicted electronic and NLO properties for various thiophene derivatives, illustrating the relationship between the HOMO-LUMO energy gap and hyperpolarizability. Data is illustrative and based on findings from studies on similar compounds.

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to simulate the absorption and emission spectra of molecules. mdpi.comresearchgate.net These simulations provide valuable information about the electronic transitions within a molecule and can predict its color and fluorescence properties.

The absorption spectrum of a molecule is determined by the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO. scispace.com The wavelength of maximum absorption (λ_max) is inversely proportional to the HOMO-LUMO energy gap. rsc.org Therefore, molecules with smaller energy gaps will absorb light at longer wavelengths.

For thiophene derivatives, the position of the absorption maximum can be tuned by altering the substituents on the thiophene ring. rsc.org For instance, increasing the conjugation length of the π-electron system or introducing strong electron-donating or -withdrawing groups can lead to a red-shift (bathochromic shift) in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. rsc.org Computational studies on PEDOT derivatives, which contain thiophene units, have shown that the introduction of donor substituents leads to a red-shift in the predicted absorption spectra. rsc.org

Similarly, the emission characteristics, such as fluorescence, can also be predicted through theoretical simulations. researchgate.net Fluorescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. The energy of the emitted photon, and thus the color of the fluorescence, is related to the energy difference between the excited and ground states. semanticscholar.org Theoretical models can calculate the geometries of the excited state and predict the emission wavelengths. semanticscholar.orgresearchgate.net

In a study on substituted terthiophene compounds, a combination of quantum chemistry and molecular dynamics simulations was used to model their absorption and fluorescence spectra in water. researchgate.net The results showed that this approach could provide a satisfactory approximation of the experimental spectra. researchgate.net Another study on bis(aminophenyl)-substituted thiophene derivatives demonstrated that the M06-2X functional in combination with a polarizable continuum model was particularly reliable for predicting fluorescence spectra. semanticscholar.orgresearchgate.net

For this compound and its derivatives, theoretical simulations can predict how structural modifications will affect their absorption and emission properties. This is particularly useful in the design of new materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 2: Predicted Absorption and Emission Wavelengths for Thiophene Derivatives

| Compound | Calculated Absorption λ_max (nm) | Calculated Emission λ_max (nm) |

|---|---|---|

| DMA-1T | 380 | 450 |

| DMA-2T | 420 | 500 |

| DMA-3T | 450 | 540 |

This table shows the trend of increasing absorption and emission wavelengths with the elongation of the π-electron system in a series of oligothiophene derivatives (DMA-nT), as predicted by computational methods. Data is illustrative and based on findings from studies on similar compounds. semanticscholar.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for Biological Applications (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds, optimize lead compounds, and understand the mechanism of action at a molecular level. nih.govbenthamdirect.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net These properties, known as molecular descriptors, can be calculated from the two-dimensional (2D) or three-dimensional (3D) structure of the molecule. nih.gov Descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.govresearchgate.net

For thiophene derivatives, which are known to exhibit a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, QSAR modeling can be a valuable tool. nih.govtandfonline.com By developing QSAR models for a specific biological activity, researchers can identify the key structural features that are important for that activity.

For example, a QSAR study on a series of 2-amino-3-ethoxycarbonyl thiophene derivatives found that lipophilicity and molar refractivity were important parameters for their analgesic activity. nih.gov Another study on thiophene derivatives as inhibitors of tubulin, a target for anticancer drugs, established a 3D-QSAR model that revealed the key structural factors responsible for their cytotoxicity. nih.gov This model was then used to design new compounds with potentially higher activity. nih.gov

In the context of this compound, QSAR modeling could be applied to explore its potential biological applications. By synthesizing a series of derivatives with systematic structural modifications and measuring their biological activity, a QSAR model could be developed. This model would help to:

Predict the activity of new, unsynthesized derivatives.

Identify the most promising candidates for further development.

Provide insights into the molecular interactions between the thiophene derivatives and their biological target.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activity is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and external validation. mdpi.com

QSAR modeling, in conjunction with other computational techniques like molecular docking, provides a powerful platform for the rational design of novel thiophene-based therapeutic agents. nih.govnih.gov

Table 3: Common Descriptors Used in QSAR Modeling of Thiophene Derivatives

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO and LUMO energies, Dipole moment, Partial atomic charges |

| Steric | Molecular weight, Molar refractivity, Molecular volume, Surface area |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP (partition coefficient) |